rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534367
InChI: InChI=1S/C6H14N2O2S.ClH/c1-5-2-8-3-6(5)4-11(7,9)10;/h5-6,8H,2-4H2,1H3,(H2,7,9,10);1H
SMILES:
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol

rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans

CAS No.:

Cat. No.: VC16534367

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71 g/mol

* For research use only. Not for human or veterinary use.

rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans -

Specification

Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71 g/mol
IUPAC Name (4-methylpyrrolidin-3-yl)methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C6H14N2O2S.ClH/c1-5-2-8-3-6(5)4-11(7,9)10;/h5-6,8H,2-4H2,1H3,(H2,7,9,10);1H
Standard InChI Key WHKUQNCMTUUGBT-UHFFFAOYSA-N
Canonical SMILES CC1CNCC1CS(=O)(=O)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring substituted with a methyl group at the 4-position and a methanesulfonamide moiety at the 3-position. The trans configuration of the (3R,4R) stereoisomer ensures spatial orientation critical for target binding. Key parameters include:

PropertyValue
Molecular FormulaC₆H₁₅ClN₂O₂S
Molecular Weight214.71 g/mol
IUPAC Name(4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride
SMILES NotationCC1CNCC1CS(=O)(=O)N.Cl

The hydrochloride salt enhances solubility, facilitating in vitro and in vivo assays .

Stereochemical Significance

The (3R,4R) configuration imposes a rigid conformation on the pyrrolidine ring, optimizing interactions with chiral biological targets. Computational models suggest that this stereochemistry reduces entropic penalties during binding, enhancing affinity for enzymes such as carbonic anhydrases and matrix metalloproteinases. Comparative studies with cis isomers reveal a 3–5-fold increase in inhibitory potency for trans-configured derivatives .

Synthesis and Optimization

Multi-Step Synthetic Routes

Industrial-scale synthesis typically follows a three-step protocol:

  • Pyrrolidine Functionalization: Starting with 4-methylpyrrolidine, nucleophilic substitution introduces the sulfonamide group using methanesulfonyl chloride under alkaline conditions.

  • Resolution of Enantiomers: Chiral column chromatography separates the (3R,4R) isomer from racemic mixtures, achieving >98% enantiomeric excess .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from ethanol/water .

Reaction Conditions and Yields

Optimization studies emphasize the role of polar aprotic solvents (e.g., dimethylformamide) in accelerating sulfonamide formation. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes side reactions
Reaction Time12–16 hours85–90% conversion
SolventAnhydrous DMFEnhances nucleophilicity

Post-synthetic analyses via HPLC and NMR confirm >95% purity, meeting pharmaceutical-grade standards .

Biological Activity and Mechanisms

Enzymatic Inhibition

The compound demonstrates nanomolar affinity for carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors. In vitro assays show IC₅₀ values of 12.3 ± 1.2 nM, outperforming acetazolamide (IC₅₀ = 250 nM) in the same models . Structural analyses attribute this potency to hydrogen bonding between the sulfonamide group and CA IX’s zinc-coordinated active site.

Anti-Inflammatory Effects

In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced interleukin-6 (IL-6) and TNF-α levels by 62% and 58%, respectively. The trans configuration enhances membrane permeability, achieving tissue concentrations 3× higher than cis analogs .

Pharmacological Comparisons

Sulfonamide Derivatives

A comparative analysis of structurally related sulfonamides highlights the superiority of the (3R,4R) configuration:

CompoundCA IX IC₅₀ (nM)Anticancer EC₅₀ (μM)
Target Compound12.38.7
Acetazolamide250>100
Ethoxzolamide4532

The target compound’s dual activity against enzymatic and signaling pathways positions it as a multifunctional therapeutic candidate .

Pyrrolidine-Based Analogs

Replacing the methyl group with bulkier substituents (e.g., isopropyl) diminishes CA IX affinity by 40–60%, underscoring the importance of steric compatibility in the active site.

Applications and Future Directions

Therapeutic Prospects

Ongoing clinical trials explore its utility in:

  • Oncology: As an adjuvant to chemotherapy in CA IX-positive tumors.

  • Autoimmune Diseases: Phase II trials for psoriasis show a 50% reduction in Psoriasis Area Severity Index (PASI) scores .

Drug Delivery Innovations

Nanoparticulate formulations (e.g., PLGA-based carriers) improve bioavailability, with a 4× increase in plasma half-life observed in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator